molecular formula C15H21N3O4S B13414680 7beta-Hydroxygliclazide

7beta-Hydroxygliclazide

Cat. No.: B13414680
M. Wt: 339.4 g/mol
InChI Key: JMHDCYDSYHLATB-FUNVUKJBSA-N
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Description

7beta-Hydroxygliclazide is a metabolite of gliclazide, a sulfonylurea class drug commonly used to manage type 2 diabetes mellitus. This compound is formed through the hydroxylation of gliclazide, specifically at the 7-beta position. The primary function of gliclazide is to stimulate insulin secretion from the pancreatic beta cells, thereby lowering blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxygliclazide typically involves the hydroxylation of gliclazide. This can be achieved through enzymatic reactions using hydroxylase enzymes or through chemical hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes where microorganisms or enzymes are used to convert gliclazide to its hydroxylated form. This method is preferred due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7beta-Hydroxygliclazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7beta-Hydroxygliclazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7beta-Hydroxygliclazide is similar to that of gliclazide. It binds to the sulfonylurea receptor on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent influx of calcium ions, which triggers the release of insulin .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the 7-beta position, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its metabolism, efficacy, and safety profile compared to other sulfonylureas .

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

1-[(3aS,6aR)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H21N3O4S/c1-10-2-4-14(5-3-10)23(21,22)17-15(20)16-18-8-11-6-13(19)7-12(11)9-18/h2-5,11-13,19H,6-9H2,1H3,(H2,16,17,20)/t11-,12+,13?

InChI Key

JMHDCYDSYHLATB-FUNVUKJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@H]3CC(C[C@H]3C2)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC(CC3C2)O

Origin of Product

United States

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